![molecular formula C39H30 B14230928 2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene CAS No. 587023-24-3](/img/structure/B14230928.png)
2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is a complex organic compound characterized by a central benzene ring substituted with three naphthalene groups via methylene bridges. This structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene typically involves the reaction of benzene-1,3,5-triyltrimethanol with naphthalene derivatives under specific conditions. One common method includes:
Starting Materials: Benzene-1,3,5-triyltrimethanol and naphthalene derivatives.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The benzene-1,3,5-triyltrimethanol is dissolved in an appropriate solvent, and the naphthalene derivative is added slowly. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where the naphthalene rings can be substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or DNA, altering their function and leading to various biological outcomes. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): Similar central benzene structure but with different substituents.
[Benzene-1,3,5-triyltris(methylene)]tris(triphenylphosphonium) tribromide: Contains triphenylphosphonium groups instead of naphthalene.
Uniqueness
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is unique due to its combination of a central benzene ring with three naphthalene groups, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Properties
CAS No. |
587023-24-3 |
|---|---|
Molecular Formula |
C39H30 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-[[3,5-bis(naphthalen-2-ylmethyl)phenyl]methyl]naphthalene |
InChI |
InChI=1S/C39H30/c1-4-10-37-25-28(13-16-34(37)7-1)19-31-22-32(20-29-14-17-35-8-2-5-11-38(35)26-29)24-33(23-31)21-30-15-18-36-9-3-6-12-39(36)27-30/h1-18,22-27H,19-21H2 |
InChI Key |
UIOCPYTUCWDSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC(=CC(=C3)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


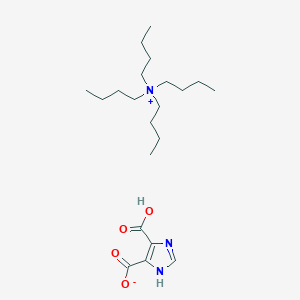

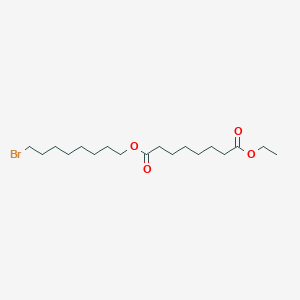
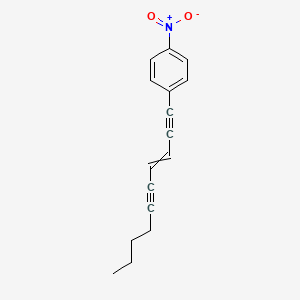
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
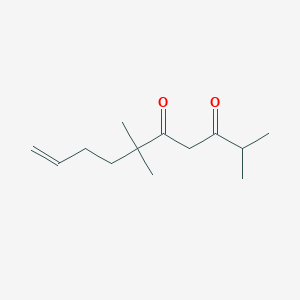
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
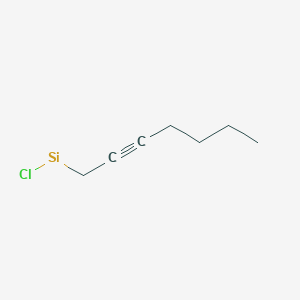
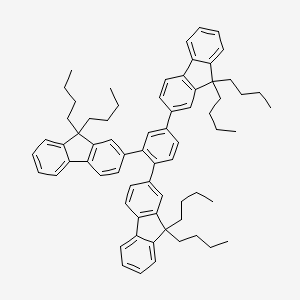
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

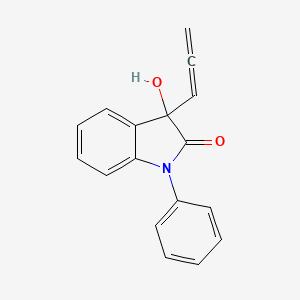
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
